
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol backbone
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation yields ketones or aldehydes, while substitution can yield a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic processes.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring, offering different biological activities.
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone: A compound with a cyclopropyl group, used in different chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H12ClFO |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10,13H,1-2H3 |
Clé InChI |
GEPSUXGUCYJPIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=C(C(=CC=C1)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)


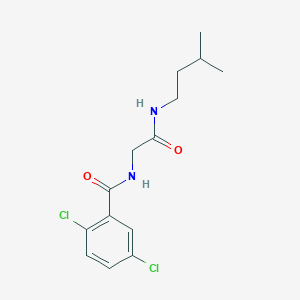
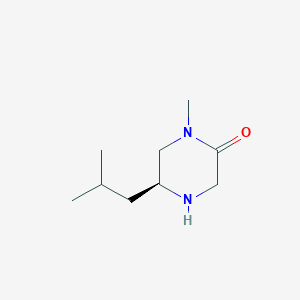

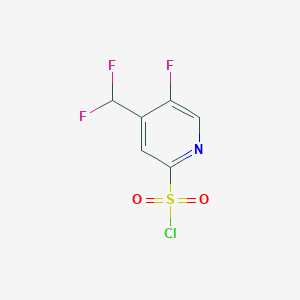
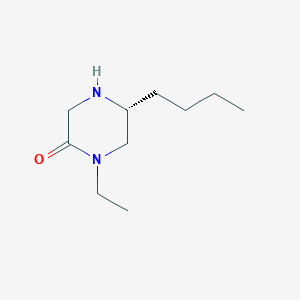
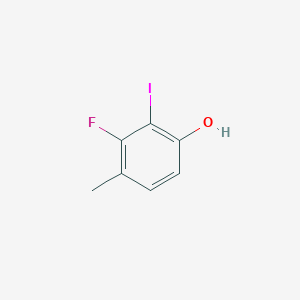


![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
